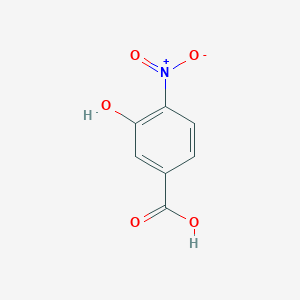

3-Hydroxy-4-nitrobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46823. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLRRGZWIEEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210922 | |

| Record name | 3-Hydroxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-14-7 | |

| Record name | 3-Hydroxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSB8FKU365 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxy-4-nitrobenzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-4-nitrobenzoic acid. It includes detailed experimental protocols for its synthesis and visual representations of its biological interactions and manufacturing workflows, designed to support research and development activities.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₇H₅NO₅.[1] It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a nitro group. These functional groups contribute to its specific chemical reactivity and biological activity. The compound typically appears as a yellow to brown crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 619-14-7 | [1][4][5][6] |

| Molecular Formula | C₇H₅NO₅ | [1][4][5] |

| Molecular Weight | 183.12 g/mol | [1][4] |

| Appearance | Yellow to brown powder | [1][2] |

| Melting Point | 229-231 °C | [1][7][8] |

| Boiling Point | 316.77 °C (rough estimate) | [1][7][8] |

| Density | 1.6074 - 1.631 g/cm³ (rough estimate) | [1][6] |

| Water Solubility | Insoluble / 1.08 g/L (calculated) | [1][2][6] |

| pKa | 3.30 ± 0.10 (Predicted) | [1][2][5] |

| Flash Point | 175.4 °C | [1][6][8] |

| Vapor Pressure | 1.74E-06 mmHg at 25°C | [1][8] |

| Refractive Index | 1.6280 (estimate) | [1][7][8] |

| EINECS Number | 210-580-9 | [1][5] |

| Beilstein Reference | 2107564 | [5] |

| SMILES | C1=CC(=C(C=C1C(=O)O)O)--INVALID-LINK--[O-] | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols derived from available literature.

Protocol 1: Synthesis via Nitration of m-Hydroxybenzoic Acid

This protocol describes the synthesis of this compound through the nitration of m-hydroxybenzoic acid.

-

Materials:

-

m-Hydroxybenzoic acid (50 g)

-

Nitrobenzene (175 ml)

-

Fuming nitric acid (17 ml)

-

Carbon tetrachloride

-

Dilute alcohol

-

-

Procedure:

-

Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cool the resulting solution to a temperature range of 35-40°C.

-

Separately, dissolve 17 ml of fuming nitric acid in an equal volume of nitrobenzene.

-

Slowly add the nitric acid solution to the m-hydroxybenzoic acid solution over a period of 4 hours, while maintaining continuous stirring.

-

After the addition is complete, filter the resulting product.

-

Wash the filtered product with carbon tetrachloride.

-

Recrystallize the product from dilute alcohol to achieve purification.[9]

-

Protocol 2: Synthesis from m-Cresol

This patented method outlines a synthesis pathway starting from m-cresol, involving nitration followed by oxidation.

-

Step 1: Nitration of m-Cresol

-

Add 108g (1mol) of m-cresol, 0.25-0.35mol of metallic lithium, and 700-900mL of sulfuric acid to a reactor.

-

Stir the mixture at a temperature of 45-50°C.

-

Drip 350-500mL of concentrated nitric acid into the reactor.

-

After the addition is complete, continue the reaction for 2 hours.

-

Steam distill the mixture to obtain 5-methyl-2-nitrophenol (B1361083).[10]

-

-

Step 2: Oxidation to this compound

-

Dissolve the 5-methyl-2-nitrophenol in 1.9-2.3L of dehydrated alcohol and place it in a reactor.

-

Maintain the temperature at 55-60°C.

-

Drip 1.7-2.3mol of H₂O₂ into the solution while stirring at 45-55 rpm.

-

Control the pressure at 1.3-1.5Mpa and continue the reaction for 2 hours.

-

Remove the dehydrated alcohol and excess H₂O₂.

-

Use steam distillation to remove impurities, which will cause the yellow crystals of the final product to precipitate.

-

Dry the crystals to obtain this compound.[10]

-

Characterization and Analysis: Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[11]

-

Infrared (IR) Spectroscopy: IR spectra help identify the characteristic functional groups present in the molecule.[3][12]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.[3][13]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[3]

Spectral data for this compound is available in public databases such as the NIST Chemistry WebBook and ChemicalBook for comparison.[3][11][12][13]

Visualized Workflows and Biological Interactions

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis workflow via nitration of m-hydroxybenzoic acid.

Diagram 2: Biological Activity of this compound

Caption: Inhibitory effects of this compound.

Biological Activity and Applications

This compound has demonstrated notable biological activities that make it a compound of interest for further investigation in both pharmaceutical and agricultural fields.

-

Oncology: The compound exhibits inhibitory effects on Ras proteins.[6][14][15] Ras proteins are frequently mutated in various forms of cancer and play a critical role in signaling pathways that control cell proliferation and survival. By inhibiting these proteins, this compound presents potential as a scaffold for the development of novel anti-cancer therapeutics.[1][6]

-

Agriculture: It has been shown to function as a growth inhibitor by preventing chloroplast development in certain plants, such as linseed and oat seedlings.[1][6][15] This property could be explored for applications in plant biology research and potentially as a selective herbicide.

-

Chemical Synthesis: Beyond its direct biological applications, it serves as a valuable intermediate in organic synthesis for creating more complex molecules.[4][16]

References

- 1. Cas 619-14-7,this compound | lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 619-14-7 | FH15938 [biosynth.com]

- 5. This compound(619-14-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. This compound CAS 619-14-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound CAS#: 619-14-7 [m.chemicalbook.com]

- 8. Benzoic acid, 3-hydroxy-4-nitro- [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 11. This compound(619-14-7) 1H NMR [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(619-14-7) MS [m.chemicalbook.com]

- 14. This compound | 619-14-7 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 3-Hydroxy-4-nitrobenzoic acid_TargetMol [targetmol.com]

Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from m-Hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-4-nitrobenzoic acid, a valuable intermediate in pharmaceutical and chemical industries, starting from m-hydroxybenzoic acid. This document details established experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying chemical principles of the reaction.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its synthesis from the readily available m-hydroxybenzoic acid is a crucial transformation. The primary method for this synthesis is the electrophilic aromatic substitution reaction of nitration. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring.

Reaction Mechanism and Regioselectivity

The nitration of m-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid in the presence of a strong acid catalyst like sulfuric acid.[1][2][3][4][5]

The hydroxyl group is an activating substituent and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxyl group is a deactivating substituent and a meta-director because it withdraws electron density from the ring. In the case of m-hydroxybenzoic acid, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating and meta-directing effect of the carboxyl group.[6]

The hydroxyl group directs the incoming electrophile (NO₂⁺) to the positions ortho (C2 and C6) and para (C4) to itself. Due to steric hindrance from the adjacent carboxyl group, substitution at the C2 position is less favored. The C4 position is electronically activated by the hydroxyl group and is sterically more accessible, leading to the formation of this compound as the major product. A smaller amount of the 3-hydroxy-2-nitrobenzoic acid isomer may also be formed.

Experimental Protocols

Two primary methods for the synthesis of this compound from m-hydroxybenzoic acid are detailed below.

Method 1: Nitration using Fuming Nitric Acid in Nitrobenzene (B124822)

This classic method employs fuming nitric acid in a nitrobenzene solvent.

Experimental Protocol:

-

Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cool the resulting solution to a temperature of 35-40°C.

-

Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene to the reaction mixture with continuous stirring over a period of 4 hours.

-

After the addition is complete, filter the precipitated product.

-

Wash the filtered product with carbon tetrachloride.

-

Recrystallize the crude product from dilute alcohol to obtain pure this compound.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 50 g m-hydroxybenzoic acid | [7] |

| Nitrating Agent | 17 ml fuming nitric acid | [7] |

| Solvent | 175 ml nitrobenzene | [7] |

| Reaction Temperature | 35-40°C | [7] |

| Reaction Time | 4 hours | [7] |

| Yield | 15% | [7] |

| Melting Point | 227-228°C | [7] |

Method 2: Nitration using Ammonium (B1175870) Cerium (IV) Nitrate (B79036) in Acetonitrile (B52724)

This method utilizes a milder nitrating agent, ammonium cerium (IV) nitrate, in an acetonitrile solvent.

Experimental Protocol:

-

Dissolve 220 mg (1.6 mmol) of m-hydroxybenzoic acid in acetonitrile.

-

Once completely dissolved, slowly add 1.26 g (2.3 mmol) of ammonium cerium (IV) nitrate portionwise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, quench it by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry them over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting solid product by column chromatography.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 220 mg (1.6 mmol) m-hydroxybenzoic acid | [8] |

| Nitrating Agent | 1.26 g (2.3 mmol) Ammonium Cerium (IV) Nitrate | [8] |

| Solvent | Acetonitrile | [8] |

| Reaction Temperature | Room Temperature | [8] |

| Reaction Time | Overnight | [8] |

| Yield | 27% | [8] |

| Product | Solid | [8] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is illustrated below.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rms-humber.co.uk [rms-humber.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzoic Acid (CAS: 619-14-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-nitrobenzoic acid, a versatile chemical intermediate with applications in pharmaceuticals and agricultural sciences. The document details its chemical and physical properties, spectral information, safety and handling protocols, and known biological activities. Detailed experimental protocols for its synthesis are provided, alongside visualizations of these chemical workflows.

Chemical and Physical Properties

This compound is a nitroaromatic compound, appearing as a yellow to brown crystalline powder.[1][2] Its core structure consists of a benzoic acid scaffold substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 619-14-7 | [3][4][5] |

| Molecular Formula | C₇H₅NO₅ | [2][3][6] |

| Molecular Weight | 183.12 g/mol | [3][5][6] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-Nitro-3-hydroxybenzoic acid, 3-Carboxy-6-nitrophenol | [3] |

| Appearance | Yellow to brown crystalline powder/solid | [1][2][4] |

| Melting Point | 229-231 °C (lit.) | [1][7][8][9] |

| Boiling Point | 381 °C at 760 mmHg (estimate) | |

| Density | 1.631 g/cm³ (estimate) | |

| pKa | 3.30 (Predicted) | [4] |

| Water Solubility | Very soluble / Insoluble (conflicting reports) | [4][8] |

| SMILES | C1=CC(=C(C=C1C(=O)O)O)--INVALID-LINK--[O-] | [3][10] |

| InChIKey | XLDLRRGZWIEEHT-UHFFFAOYSA-N | [3][11] |

Spectral Information

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific peak assignments and detailed spectra are proprietary to data providers, the availability of various spectroscopic data has been confirmed.

Table 2: Available Spectroscopic Data for this compound

| Technique | Source / Instrument Information | Reference(s) |

| ¹H NMR | Varian CFT-20 | [4] |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [4] |

| Mass Spectrometry | GC-MS data available | [4] |

| Infrared (IR) Spectroscopy | FTIR (KBr Wafer), ATR-IR, Vapor Phase IR | [3] |

| UV-VIS Spectroscopy | Data available | [3] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [4] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the nitration of a substituted benzene (B151609) ring. The choice of method may depend on the desired scale, yield, and available starting materials.

Experimental Protocol 1: Nitration of 3-Hydroxybenzoic Acid

This protocol details the synthesis via direct nitration of 3-hydroxybenzoic acid using fuming nitric acid.

Methodology:

-

Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 mL of hot nitrobenzene.

-

Cooling: Cool the solution to a temperature of 35-40 °C.

-

Nitration: Prepare a nitrating mixture by dissolving 17 mL of fuming nitric acid in an equal volume of nitrobenzene.

-

Addition: Slowly add the nitrating mixture dropwise to the m-hydroxybenzoic acid solution over a period of 4 hours while maintaining continuous stirring.

-

Isolation: Filter the resulting product precipitate from the reaction mixture.

-

Washing: Wash the isolated solid with carbon tetrachloride to remove residual nitrobenzene.

-

Purification: Recrystallize the crude product from dilute alcohol to yield pure this compound.[3]

Yield: Approximately 15%.[3]

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ヒドロキシ-4-ニトロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. data.epo.org [data.epo.org]

- 8. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]

- 9. 4-ヒドロキシ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Direct Inhibition of RAS: Quest for the Holy Grail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-4-nitrobenzoic acid_TargetMol [targetmol.com]

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzoic acid: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-nitrobenzoic acid, a versatile organic compound with applications in chemical synthesis and potential therapeutic relevance. This document details its chemical structure, functional groups, physicochemical properties, spectroscopic profile, synthesis protocols, and known biological activities, with a focus on its role as a potential inhibitor of Ras signaling pathways.

Chemical Structure and Functional Groups

This compound (IUPAC name: this compound) is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with three functional groups: a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂).[1] The molecule's systematic numbering places the carboxyl group at position 1, the hydroxyl group at position 3, and the nitro group at position 4.

The interplay of these functional groups dictates the chemical reactivity and physical properties of the molecule. The carboxylic acid group is acidic, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the electron-withdrawing nature of the nitro group influences the aromatic ring's electron density and reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| Melting Point | 229-231 °C | [2] |

| Appearance | Yellow to brown powder | [2] |

| Water Solubility | 1.08 g/L (calculated) | [2] |

| pKa | 3.30 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Aromatic Proton (H-5) |

| ~7.7 | d | 1H | Aromatic Proton (H-2) |

| ~7.4 | dd | 1H | Aromatic Proton (H-6) |

| Broad | s | 1H | -COOH |

| Broad | s | 1H | -OH |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium, sharp | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 & ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 183 | Moderate | [M]⁺ (Molecular ion) |

| 166 | Moderate | [M - OH]⁺ |

| 137 | Strong | [M - NO₂]⁺ |

| 121 | Moderate | [M - COOH - H]⁺ |

| 93 | Strong | [C₆H₅O]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the nitration of m-hydroxybenzoic acid.

Detailed Methodology: [3]

-

Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cooling: Cool the resulting solution to a temperature between 35-40 °C.

-

Nitration: While stirring, slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over a period of 4 hours.

-

Isolation: Filter the precipitated product from the reaction mixture.

-

Purification: Wash the crude product with carbon tetrachloride and then recrystallize it from dilute alcohol to obtain the purified this compound.

Biological Activity Assays

Given that this compound has been reported to exhibit inhibitory effects on Ras proteins, a common method to assess this is through a GTPase activity assay. This protocol provides a general framework.

-

Protein Preparation: Purify recombinant Ras protein.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

GTPase Assay:

-

In a microplate, incubate the Ras protein with the different concentrations of this compound (and a vehicle control) for a predetermined time.

-

Initiate the GTPase reaction by adding GTP.

-

Monitor the rate of GTP hydrolysis to GDP, which is a measure of Ras activity. This can be done using various methods, such as a colorimetric assay that detects the release of inorganic phosphate.

-

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of Ras inhibition against the compound concentration.

The inhibitory effect on chloroplast development can be assessed in seedlings.

-

Seed Sterilization and Germination: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or oat) and germinate them on a sterile growth medium.

-

Treatment: Prepare growth media containing different concentrations of this compound (and a control without the compound).

-

Growth Conditions: Grow the seedlings under a controlled light/dark cycle to induce chloroplast development.

-

Observation and Quantification:

-

After a set period (e.g., 7-14 days), observe the phenotype of the seedlings, paying attention to the greening of the cotyledons and leaves.

-

Quantify chloroplast development by measuring the chlorophyll (B73375) content of the seedlings. This is typically done by extracting the pigments with a solvent (e.g., acetone (B3395972) or ethanol) and measuring the absorbance at specific wavelengths using a spectrophotometer.

-

-

Data Analysis: Compare the chlorophyll content of the treated seedlings to the control to determine the extent of inhibition.

Biological Significance and Signaling Pathways

This compound has been noted for its potential to inhibit Ras proteins.[2] Ras proteins are a family of small GTPases that act as molecular switches in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. They are central to signaling pathways that control cell proliferation, differentiation, and survival. Mutations that lock Ras in a permanently active state are common in many types of cancer, making Ras an important therapeutic target.

The Ras signaling pathway is a complex cascade that can activate several downstream effector pathways, including the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Inhibition of Ras would be expected to downregulate these pathways, thereby impeding cancer cell growth.

Conclusion

This compound is a well-characterized compound with defined structural and physicochemical properties. Its synthesis is straightforward, and its biological activities, particularly its potential as a Ras inhibitor, make it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers working with this molecule, offering key data and experimental protocols to facilitate future studies.

References

A Technical Guide to 3-Hydroxy-4-nitrobenzoic Acid: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₅. It is a derivative of benzoic acid carrying both a hydroxyl and a nitro functional group. This compound has garnered interest in various scientific fields due to its biological activities, including its role as a growth inhibitor in plants and its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the solubility and pKa of this compound, details experimental protocols for their determination, and touches upon its known biological functions.

Physicochemical Data

The available quantitative data for the solubility and pKa of this compound are primarily based on computational predictions. These values provide a useful estimation of the compound's properties.

| Parameter | Value | Data Type | Source |

| Solubility | 1.08 g/L | Calculated | [1] |

| Insoluble in water | Descriptive | [1] | |

| pKa | 3.30 ± 0.10 | Predicted | [1] |

Experimental Protocols

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or other solvent of interest). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to allow for equilibration. The agitation should be maintained for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) is recommended. Care must be taken to avoid any temperature changes during this process.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve of the compound in the same solvent is used for accurate quantification.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the midpoint of the titration curve.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, which is often a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) for compounds with limited water solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately locate the equivalence point.

Biological Activity

This compound has been identified to possess distinct biological activities that are of interest to agricultural and pharmaceutical research.

-

Inhibition of Chloroplast Development: The compound has been shown to inhibit the development of chloroplasts in certain plant seedlings, such as linseed and oat.[2] This suggests its potential as a tool for studying chloroplast biogenesis or as a selective herbicide.

-

Anti-cancer Potential: this compound exhibits inhibitory effects on Ras proteins.[2] The Ras family of proteins are key regulators of cell growth and proliferation, and mutations in Ras genes are frequently implicated in various cancers. By inhibiting Ras, this compound presents a potential avenue for the development of novel anti-cancer therapeutics. The precise mechanism and signaling pathways involved require further investigation.

References

A Technical Guide to the Spectroscopic Profile of 3-Hydroxy-4-nitrobenzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxy-4-nitrobenzoic acid (CAS No: 619-14-7), a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual aids to facilitate understanding.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₇H₅NO₅[2] Molecular Weight: 183.12 g/mol [1]

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The data presented below was recorded on a 400 MHz spectrometer with the sample dissolved in DMSO-d6.[3]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons (H-2, H-5, H-6) | ||

| Data not explicitly available in search results | -OH (hydroxyl) | ||

| Data not explicitly available in search results | -COOH (carboxylic acid) |

Note: While specific peak values for this compound were not found, related compounds and general principles of NMR suggest the presence of signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C=O (Carboxylic Acid) |

| Data not explicitly available in search results | C-NO₂ |

| Data not explicitly available in search results | C-OH |

| Data not explicitly available in search results | Aromatic Carbons |

| Data not explicitly available in search results | Aromatic Carbons |

| Data not explicitly available in search results | Aromatic Carbons |

| Data not explicitly available in search results | Aromatic Carbons |

Note: Specific ¹³C NMR peak values for this compound were not explicitly found in the provided search results. The assignments are based on the known chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained using a KBr disc or nujol mull technique.[3]

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (broad) | O-H stretch | Phenol |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 and ~1350 | N-O asymmetric & symmetric stretch | Nitro Group |

| 1600-1450 | C=C stretch | Aromatic Ring |

Note: The exact peak values can vary slightly based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 183 | [M]⁺, Molecular Ion Peak[1][4] |

| 153 | [M-NO]⁺ or [M-H₂O-O]⁺ fragment |

| 137 | [M-NO₂]⁺ fragment |

| 104 | Fragment |

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

The following are generalized but detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Peak integration and chemical shift assignments are then performed.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

3-Hydroxy-4-nitrobenzoic Acid: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-nitrobenzoic acid, a derivative of benzoic acid, presents a chemical scaffold with the potential for a range of biological activities. While specific experimental data on this compound is limited in publicly available literature, its structural features—a phenolic hydroxyl group and a nitro group attached to a benzoic acid core—suggest possible roles as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. This technical guide provides an in-depth overview of these potential activities, drawing parallels with structurally related compounds. It further outlines detailed experimental protocols for the evaluation of these biological effects and presents conceptual signaling pathways and experimental workflows to guide future research.

Introduction

This compound is an organic compound that has been noted for its potential as a therapeutic agent.[1] It is recognized for its inhibitory effects on chloroplast development and on Ras proteins, which are frequently mutated in various cancers, marking it as a compound of interest for novel cancer therapies.[2][3] This guide will explore the theoretical and potential biological activities of this compound based on its chemical structure and the known properties of similar phenolic and nitroaromatic compounds.

Potential Biological Activities

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests its potential to act as an antioxidant. Phenolic compounds can scavenge free radicals by donating a hydrogen atom, a mechanism central to mitigating oxidative stress. The antioxidant capacity of phenolic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[1] While compounds with multiple hydroxyl groups, particularly in ortho or para positions, tend to exhibit stronger antioxidant effects, single hydroxyl groups can still contribute to radical scavenging.[4]

Table 1: Potential Antioxidant Activity Data (Hypothetical)

| Assay | Metric | Hypothetical Value for this compound | Reference Compound (e.g., Ascorbic Acid) |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 (µg/mL) | 50-100 | 5-10 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 0.5-1.0 | 1.0 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | 100-200 | >500 |

Anti-inflammatory Activity

Chronic inflammation is linked to the overproduction of inflammatory mediators like nitric oxide (NO). Phenolic compounds have been shown to possess anti-inflammatory properties by inhibiting the production of such mediators. The potential anti-inflammatory effect of this compound could be evaluated by its ability to reduce nitric oxide levels in stimulated macrophages.

Table 2: Potential Anti-inflammatory Activity Data (Hypothetical)

| Cell Line | Inflammatory Stimulus | Assay | Metric | Hypothetical Value for this compound |

|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay | IC50 for NO Inhibition (µM) | 25-75 |

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known to exhibit antimicrobial properties. Their mechanism of action can involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The efficacy is often dependent on the concentration and the specific microbial strain.

Table 3: Potential Antimicrobial Activity Data (Hypothetical)

| Microorganism | Assay | Metric | Hypothetical Value for this compound (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 64-128 |

| Escherichia coli (Gram-negative) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 128-256 |

| Candida albicans (Fungus) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 128-256 |

Anticancer Activity

The most cited potential of this compound lies in its inhibitory effects on Ras proteins, which are key regulators of cell proliferation, differentiation, and survival.[2][5] Mutations in Ras genes are common in many cancers, leading to constitutive activation of downstream signaling pathways that promote tumor growth.[5] Inhibition of these pathways is a critical strategy in cancer therapy.

Table 4: Potential Anticancer Activity Data (Hypothetical)

| Cancer Cell Line | Assay | Metric | Hypothetical Value for this compound (µM) |

|---|---|---|---|

| HCT-116 (Colon Carcinoma) | MTT Assay | IC50 (48h) | 10-50 |

| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (48h) | 20-60 |

| A549 (Lung Cancer) | MTT Assay | IC50 (48h) | 15-55 |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method to determine antioxidant activity.

-

Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Sample Preparation : Dissolve this compound in methanol to create a stock solution, from which serial dilutions are made.

-

Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from a dose-response curve.[6][7]

Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses anti-inflammatory potential by measuring the inhibition of nitric oxide production.

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Griess Assay : Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement : After a 10-minute incubation, measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration.[8][9]

Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

-

Microorganism Preparation : Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Sample Dilution : Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation : Add the standardized microbial inoculum to each well.

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Observation : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.[11]

Visualizations

Caption: General experimental workflows for assessing potential biological activities.

References

- 1. ijrpc.com [ijrpc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of RAS proteins with oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. dovepress.com [dovepress.com]

- 10. ijpbp.com [ijpbp.com]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-Hydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and potential biological activity of 3-Hydroxy-4-nitrobenzoic acid. The information is intended to support research, development, and handling of this compound in a laboratory and pre-clinical setting.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₇H₅NO₅. It presents as a yellow to brown crystalline powder.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 183.12 g/mol | [1][2][3] |

| CAS Number | 619-14-7 | [1][2][3] |

| Melting Point | 227-228 °C | [4] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Synonyms | 4-Nitro-3-hydroxybenzoic acid, 3-Carboxy-6-nitrophenol | [2] |

Stability and Reactivity

General Stability: this compound is stable under normal laboratory temperatures and pressures. However, as with many nitroaromatic compounds, it is thermally sensitive at elevated temperatures.

Incompatibilities: To ensure safety and stability, this compound should not be stored with or exposed to:

-

Strong oxidizing agents

-

Strong bases

-

Amines

Hazardous Decomposition Products: Upon thermal decomposition, this compound can release hazardous gases and vapors, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Thermal Stability Analysis

Table 1: Thermal Decomposition Data for Nitrobenzoic Acid Isomers

| Compound | Onset Decomposition Temp. (T₀) at 5.0 °C/min⁻¹ (°C) | Decomposition Heat (ΔH) at 5.0 °C/min⁻¹ (J/g) |

| o-Nitrobenzoic Acid | ~250 | 335.61 |

| m-Nitrobenzoic Acid | ~250 | 458.62 |

| p-Nitrobenzoic Acid | ~250 | 542.27 |

Source: Adapted from a study on the thermal decomposition of nitrobenzoic acid isomers.[5][6]

The data indicates that nitrobenzoic acids exhibit significant exothermic decomposition at elevated temperatures. The presence of both a nitro group and a carboxylic acid group on the aromatic ring contributes to the energetic nature of these molecules.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are two common methods.

Method 1: Nitration of 3-Hydroxybenzoic Acid

This method involves the direct nitration of 3-hydroxybenzoic acid.

-

Materials:

-

3-hydroxybenzoic acid

-

Fuming nitric acid

-

Carbon tetrachloride

-

Dilute alcohol

-

-

Procedure:

-

Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cool the solution to 35-40 °C.

-

Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with constant stirring.

-

Filter the resulting product.

-

Wash the product with carbon tetrachloride.

-

Recrystallize the product from dilute alcohol to yield this compound.[4]

-

Method 2: Synthesis from m-Cresol

A patented method describes the synthesis starting from m-cresol, involving nitration followed by oxidation.

-

Step 1: Nitration of m-Cresol

-

In a reactor, combine 108g (1mol) of m-cresol, 0.2mol of metallic lithium, and 1L of sulfuric acid.

-

Stir the mixture at 40 °C and add 400mL of concentrated nitric acid dropwise.

-

After the addition is complete, continue the reaction for 2 hours.

-

Isolate the intermediate, 5-methyl-2-nitrophenol (B1361083), by steam distillation.

-

-

Step 2: Oxidation to this compound

-

Dissolve the 5-methyl-2-nitrophenol in 1.7L of dehydrated alcohol in a reactor.

-

Maintain the temperature at 55 °C and add 2.5mol of H₂O₂ dropwise while stirring at 40-60 rpm.

-

Control the pressure at 1.2 MPa and continue the reaction for 2 hours.

-

Remove the dehydrated alcohol and excess H₂O₂.

-

Remove impurities by steam distillation, which will precipitate the yellow crystalline product.

-

Dry the product to obtain this compound.[7]

-

Biological Activity and Potential Applications in Drug Development

This compound has been identified as a potential inhibitor of Ras proteins, which are key regulators of cell growth and proliferation and are frequently mutated in various human cancers.[8][9][10] The inhibition of the Ras signaling pathway is a major focus in the development of novel cancer therapies.

The Ras Signaling Pathway and Inhibition

The Ras proteins are small GTPases that cycle between an active GTP-bound state and an inactive GDP-bound state. In their active state, they trigger downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell proliferation, differentiation, and survival. Mutations in Ras can lock the protein in a permanently active state, leading to uncontrolled cell growth.

Small molecule inhibitors can disrupt the Ras signaling pathway through various mechanisms, such as by preventing the interaction of Ras with its downstream effectors like Raf.

Below is a diagram illustrating the canonical Ras/MAPK signaling pathway and a hypothetical point of inhibition by a small molecule inhibitor.

Caption: The Ras/MAPK Signaling Pathway and Putative Inhibition.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound, based on the nitration of 3-hydroxybenzoic acid.

Caption: Synthesis and Purification Workflow.

Conclusion

This compound is a compound of interest due to its potential as a precursor in organic synthesis and as a scaffold for the development of therapeutic agents, particularly as an inhibitor of the Ras signaling pathway. While it is stable under standard conditions, its nitroaromatic nature necessitates careful handling and storage, with particular attention to its thermal sensitivity and incompatibility with strong oxidizing agents and bases. Further research is warranted to fully elucidate its thermal decomposition properties and to explore its mechanism of action as a Ras inhibitor in greater detail.

References

- 1. 3-ヒドロキシ-4-ニトロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 619-14-7 | FH15938 [biosynth.com]

- 4. prepchem.com [prepchem.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Small molecule inhibitors of RAS proteins with oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Hydroxy-4-nitrobenzoic acid, a significant organic compound with diverse applications in research and industry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the historical context, key literature, synthesis protocols, and physicochemical properties of this versatile molecule.

Core Properties and Specifications

This compound, with the CAS Registry Number 619-14-7, is a nitro-substituted aromatic carboxylic acid.[1][2][3][4] Its chemical structure, featuring a hydroxyl and a nitro group on the benzoic acid backbone, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2][5][6]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [1][3][4][7] |

| Molecular Weight | 183.12 g/mol | [1][3][4] |

| Melting Point | 229-231 °C | [1][8] |

| Appearance | Yellow to brown crystalline powder | [1][2][7] |

| Boiling Point | 316.77 °C (rough estimate) | [1] |

| Density | 1.6074 g/cm³ (rough estimate) | [1] |

| pKa | 3.30 ± 0.10 (Predicted) | [1][2] |

| Water Solubility | Insoluble | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available through various databases.

-

¹H NMR: Spectral data for this compound is available, providing insights into the proton environment of the molecule.[9]

-

IR Spectrum: The infrared spectrum reveals the presence of characteristic functional groups such as the hydroxyl, nitro, and carboxylic acid moieties.[3]

-

Mass Spectrum: Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[3]

-

Raman Spectrum: Raman spectroscopy provides complementary vibrational information for structural elucidation.[10]

Historical Context and Synthesis

The synthesis of this compound has been approached through various methods, primarily involving the nitration of 3-hydroxybenzoic acid. The historical development of synthetic organic chemistry has refined these processes to improve yield and purity.

One of the common historical methods involves the direct nitration of 3-hydroxybenzoic acid.[11][12] Electrophilic substitution reactions on 3-hydroxybenzoic acid, such as nitration, typically occur at the ortho or para positions relative to the hydroxyl group.[11]

A more recent patented method describes a two-step process starting from m-cresol (B1676322). This involves the nitration of m-cresol followed by the oxidation of the methyl group to a carboxylic acid using hydrogen peroxide.[13] This method is highlighted for its use of low-cost starting materials and suitability for large-scale industrial production.[13]

Another documented synthesis involves the use of ammonium (B1175870) cerium (IV) nitrate (B79036) as a nitrating agent for 3-hydroxybenzoic acid in acetonitrile.[14]

Synthesis Workflow Diagram

The following diagram illustrates a general synthesis pathway for this compound starting from 3-Hydroxybenzoic acid.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and purification of this compound. Below are protocols adapted from the literature.

Protocol 1: Nitration of 3-Hydroxybenzoic Acid with Fuming Nitric Acid

This protocol is based on a historical method described in "Systematic Organic Chemistry" by W. M. Cumming.[12]

Materials:

-

3-Hydroxybenzoic acid (50 g)

-

Nitrobenzene (B124822) (175 ml)

-

Fuming nitric acid (17 ml)

-

Carbon tetrachloride

-

Dilute alcohol

Procedure:

-

Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.[12]

-

Cool the solution to 35-40 °C.[12]

-

Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over a period of 4 hours with continuous stirring.[12]

-

Filter the resulting product.[12]

-

Wash the filtered product with carbon tetrachloride.[12]

-

Recrystallize the product from dilute alcohol to obtain pure this compound.[12] Yield: 15%[12]

Protocol 2: Synthesis from m-Cresol

This method is adapted from a patented process and is suitable for larger scale production.[13]

Step 1: Nitration of m-Cresol

-

In a reactor, combine m-cresol, metallic lithium, and sulfuric acid.

-

Stir the mixture at 40-50 °C.

-

Slowly add concentrated nitric acid.

-

After the addition is complete, continue the reaction for 2 hours.

-

Isolate the 5-methyl-2-nitrophenol (B1361083) product by steam distillation.[13]

Step 2: Oxidation to this compound

-

Dissolve the 5-methyl-2-nitrophenol in dehydrated alcohol.

-

Heat the solution to 55-60 °C.

-

Add hydrogen peroxide dropwise while maintaining the temperature and pressure.

-

After the reaction is complete, remove the alcohol and excess hydrogen peroxide.

-

Purify the product by steam distillation to remove impurities, leading to the precipitation of yellow crystals of this compound.[13] Reported Purity and Yield: Up to 94.7% purity and 95.1% yield.[13]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications in different fields.

-

Pharmaceutical Industry: It is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][6][15] Research has indicated its potential as a therapeutic agent for cancer due to its inhibitory effects on Ras proteins, which are often mutated in various cancers.[1][8][]

-

Agriculture: The compound has been used as a growth inhibitor, preventing chloroplast development in certain seedlings like linseed and oat.[1][]

-

Dyes and Pigments: It is used as a precursor in the production of dyes and pigments.[2]

-

Biochemical Research: this compound is utilized as a biochemical reagent in life science research.[17] It has also been employed as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides.[]

Logical Relationship of Applications

The following diagram illustrates the relationship between the core compound and its various applications.

Caption: Key application areas stemming from this compound.

References

- 1. Cas 619-14-7,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 619-14-7 | FH15938 [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Hydroxy-4-nitro-benzoic acid | CymitQuimica [cymitquimica.com]

- 8. This compound | 619-14-7 [chemicalbook.com]

- 9. This compound(619-14-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemcess.com [chemcess.com]

- 12. prepchem.com [prepchem.com]

- 13. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound Application: Pharmaceutical Industry at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 17. 3-Hydroxy-4-nitrobenzoic acid_TargetMol [targetmol.com]

Methodological & Application

Application Notes & Protocols: 3-Hydroxy-4-nitrobenzoic Acid in Organic Synthesis

Introduction

3-Hydroxy-4-nitrobenzoic acid (CAS No: 619-14-7) is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, allows for a variety of chemical transformations. The ortho-positioning of the hydroxyl and nitro groups is particularly significant, enabling specific intramolecular reactions. This document provides an overview of its key applications, detailed experimental protocols for its synthesis and subsequent transformations, and quantitative data to support its use in research and development. It is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]

Key Applications in Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes this compound a valuable precursor for several classes of compounds. The primary transformations involve modifications of the nitro, carboxylic acid, and hydroxyl groups.

-

Precursor for Amino Compounds via Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 4-amino-3-hydroxybenzoic acid. This product is a key intermediate for dyes, agrochemicals, and active pharmaceutical ingredients (APIs). The reduction is a foundational step for introducing nitrogen functionality into a target molecule.[3]

-

Synthesis of Benzoxazoles via Reductive Cyclization: The ortho-nitro phenol (B47542) moiety is a classic precursor for the synthesis of benzoxazoles. In the presence of a reducing agent, the nitro group is converted to an amine, which can then undergo intramolecular cyclization with a tethered carbonyl group (often formed in situ from the benzoic acid) to form the heterocyclic benzoxazole (B165842) ring system. This strategy has been applied in the synthesis of the pharmaceutical agent Tafamidis.[4]

-

Ester and Amide Formation: The carboxylic acid group readily undergoes esterification and amidation reactions.[3][5] These reactions are fundamental for creating more complex molecules and for the synthesis of various derivatives with potential biological activity.

-

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can participate in etherification reactions, allowing for the introduction of various alkyl or aryl substituents. This modification can be used to alter the solubility, lipophilicity, and biological activity of the resulting compounds.[3]

The diverse reactivity of this compound is summarized in the logical relationship diagram below.

Caption: Reactivity of this compound functional groups.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound from m-Cresol (B1676322)

This protocol is adapted from a patented two-step process involving the nitration of m-cresol followed by oxidation of the methyl group.[6]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Step 1: Nitration of m-Cresol

-

To a suitable reactor, add m-cresol (1.0 mol), metallic lithium (0.2-0.25 mol), and concentrated sulfuric acid (700-1000 mL).

-

Stir the mixture and maintain the temperature at 40-45°C.

-

Slowly add concentrated nitric acid (350-400 mL) dropwise.

-

After the addition is complete, continue stirring at the same temperature for 2 hours.

-

Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

-

-

Step 2: Oxidation to this compound

-

Dissolve the 5-methyl-2-nitrophenol obtained in the previous step in absolute ethanol (1.7-1.9 L).

-

Transfer the solution to a pressure reactor and heat to 55°C.

-

Slowly add hydrogen peroxide (H₂O₂, 2.3-2.5 mol) dropwise while stirring (40-60 rpm).

-

Maintain the reactor pressure at 1.2-1.5 MPa and continue the reaction for 2 hours.

-

After the reaction, remove the ethanol and excess H₂O₂ by distillation.

-

Further purify the residue by steam distillation to remove impurities.

-

The desired product, this compound, will precipitate as a yellow crystal.

-

Filter the crystals and dry to obtain the final product.

-

Quantitative Data Summary:

The following table summarizes the results from two example experiments described in the patent.[6]

| Parameter | Experiment 1 | Experiment 2 |

| m-Cresol (mol) | 1 | 1 |

| Metallic Lithium (mol) | 0.25 | 0.2 |

| Sulfuric Acid (mL) | 700 | 1000 |

| Nitric Acid (mL) | 350 | 400 |

| H₂O₂ (mol) | 2.3 | 2.5 |

| Reaction Pressure (MPa) | 1.5 | 1.2 |

| Product Purity | 90.7% | 92.4% |

| Product Yield | 91.8% | 90.2% |

Protocol 2: Synthesis of 4-Amino-3-hydroxybenzoic Acid via Nitro Reduction

This protocol describes a general method for the catalytic hydrogenation of the nitro group.

Methodology:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as needed) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-3-hydroxybenzoic acid. The product may be further purified by recrystallization if necessary.

Protocol 3: Zinc-Mediated Reductive Cyclization for Benzoxazole Synthesis

This protocol is based on a reported synthesis of Tafamidis, where this compound is a precursor to an intermediate that undergoes reductive cyclization.[4] This provides a practical route to 2-aryl benzoxazoles from ortho-nitro phenols under mild conditions.[4]

Methodology (Illustrative for a model substrate):

Note: This protocol assumes the prior synthesis of an amide intermediate, N-(3,5-dichlorophenyl)-3-hydroxy-4-nitrobenzamide, from this compound.

-

Suspend the N-(3,5-dichlorophenyl)-3-hydroxy-4-nitrobenzamide intermediate (1.0 eq) in methanol.

-

Add methanesulfonic acid (MsOH) (2.0 eq) to the suspension.

-

Add zinc dust (5.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

-

After completion (typically 2-4 hours), filter the reaction mixture through a celite bed and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue and adjust the pH to ~7-8 with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)benzo[d]oxazol-6-ol (a Tafamidis precursor).

-

Purify the crude product by column chromatography or recrystallization.

References

- 1. This compound | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 619-14-7 | FH15938 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 6. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Tafamidis from 3-Hydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafamidis is a kinetic stabilizer of transthyretin, approved for the treatment of transthyretin-mediated amyloidosis. This document provides detailed application notes and protocols for the synthesis of Tafamidis, utilizing 3-Hydroxy-4-nitrobenzoic acid as a readily available precursor. The described synthetic route involves a two-step process: an O-benzoylation followed by a zinc-mediated reductive cyclization. This method offers a practical and efficient approach for the gram-scale synthesis of Tafamidis without the need for column chromatography.[1]

Overall Synthesis Pathway

The synthesis of Tafamidis from this compound proceeds through the formation of an intermediate, 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid, which then undergoes reductive cyclization to yield the final product.

Caption: Overall reaction scheme for the synthesis of Tafamidis.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-Dichlorobenzoyloxy)-4-nitrobenzoic acid

This step involves the O-benzoylation of this compound with 3,5-Dichlorobenzoyl chloride in the presence of a base.

Workflow:

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals